Cas no 304684-54-6 (4-chloro-N-(3-nitrophenyl)butanamide)

4-クロロ-N-(3-ニトロフェニル)ブタンアミドは、有機合成化学において重要な中間体として利用される化合物です。分子式C10H11ClN2O3で表され、クロロ基とニトロ基を有する特徴的な構造を持ちます。この化合物は、医薬品や農薬の合成における鍵中間体としての応用可能性が高く、特に置換フェニル基の反応性を活かした多段階合成に適しています。高い純度と安定性を備えており、実験室規模から工業生産まで幅広い条件下で利用可能です。また、結晶性が良好なため精製が容易で、再現性の高い反応が期待できます。

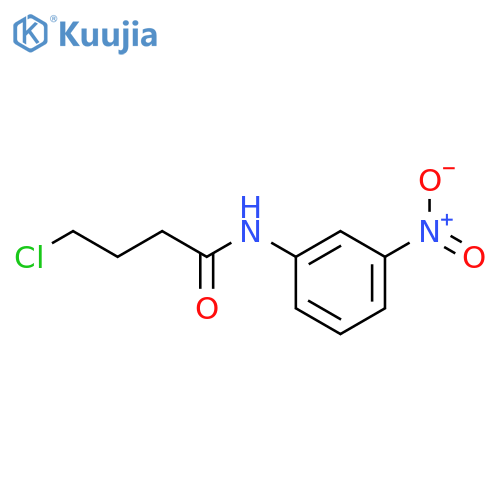

304684-54-6 structure

商品名:4-chloro-N-(3-nitrophenyl)butanamide

CAS番号:304684-54-6

MF:C10H11ClN2O3

メガワット:242.658941507339

MDL:MFCD01918226

CID:3109808

PubChem ID:2380634

4-chloro-N-(3-nitrophenyl)butanamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(3-nitrophenyl)butanamide

- MFCD01918226

- 304684-54-6

- 2Y-0836

- Z56813685

- butanamide, 4-chloro-N-(3-nitrophenyl)-

- H34060

- SCHEMBL4749309

- AKOS003490106

- CS-0215678

- ALBB-023586

- EN300-27507

- UPCMLD0ENAT0506-4511:001

-

- MDL: MFCD01918226

- インチ: InChI=1S/C10H11ClN2O3/c11-6-2-5-10(14)12-8-3-1-4-9(7-8)13(15)16/h1,3-4,7H,2,5-6H2,(H,12,14)

- InChIKey: KNMIIQANYVGPTJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 242.0458199Da

- どういたいしつりょう: 242.0458199Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-chloro-N-(3-nitrophenyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27507-1.0g |

4-chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 1.0g |

$125.0 | 2023-02-14 | ||

| Enamine | EN300-27507-0.25g |

4-chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 90% | 0.25g |

$62.0 | 2023-09-10 | |

| Enamine | EN300-27507-10.0g |

4-chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 10.0g |

$689.0 | 2023-02-14 | ||

| TRC | C276455-1000mg |

4-Chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 1g |

$ 390.00 | 2022-04-01 | ||

| abcr | AB414206-500 mg |

4-Chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 500MG |

€165.80 | 2023-02-03 | ||

| abcr | AB414206-1g |

4-Chloro-N-(3-nitrophenyl)butanamide; . |

304684-54-6 | 1g |

€197.00 | 2025-02-17 | ||

| Enamine | EN300-27507-5g |

4-chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 90% | 5g |

$382.0 | 2023-09-10 | |

| Enamine | EN300-27507-1g |

4-chloro-N-(3-nitrophenyl)butanamide |

304684-54-6 | 90% | 1g |

$125.0 | 2023-09-10 | |

| A2B Chem LLC | AI47022-500mg |

4-Chloro-n-(3-nitrophenyl)butanamide |

304684-54-6 | >95% | 500mg |

$384.00 | 2023-12-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286348-1g |

4-Chloro-n-(3-nitrophenyl)butanamide |

304684-54-6 | 95% | 1g |

¥2310.00 | 2024-08-02 |

4-chloro-N-(3-nitrophenyl)butanamide 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

304684-54-6 (4-chloro-N-(3-nitrophenyl)butanamide) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬